molecular formula C20H21NO4 B2623888 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide CAS No. 2034600-12-7

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide

Cat. No. B2623888
CAS RN: 2034600-12-7
M. Wt: 339.391
InChI Key: QPEAMSNBVSEOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide, also known as FTY720, is a synthetic compound with potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate receptor modulator that affects the immune system and has been extensively studied for its mechanism of action and potential benefits.

Advantages and Limitations for Lab Experiments

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide has several advantages for lab experiments, including its stability, solubility, and specificity for sphingosine-1-phosphate receptors. This compound is also readily available and has been extensively studied, making it a useful tool for researchers. However, this compound also has some limitations, including its complex synthesis method, potential for off-target effects, and variable potency across different cell types and species.

Future Directions

There are several future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways, and the exploration of its potential in combination with other therapies. This compound also has potential applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease, which warrant further investigation. Overall, this compound is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and clinical potential.

Synthesis Methods

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the condensation of 2-amino-2-methyl-1-propanol with benzofuran-2-carboxylic acid to form the intermediate compound, which is then reacted with phenoxypropanol and acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay disease progression by modulating the immune response and preventing the migration of immune cells to the central nervous system. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by targeting multiple signaling pathways. In transplant rejection, this compound has been shown to reduce the risk of rejection by suppressing the immune response and promoting graft survival.

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(24-16-9-4-3-5-10-16)19(22)21-13-20(2,23)18-12-15-8-6-7-11-17(15)25-18/h3-12,14,23H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEAMSNBVSEOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.